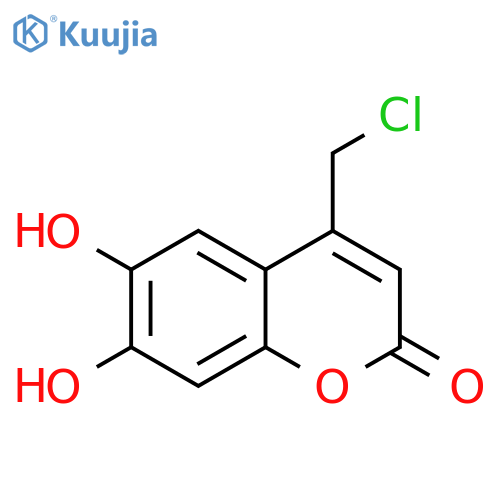Cas no 85029-91-0 (4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one)

85029-91-0 structure
商品名:4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,4-(chloromethyl)-6,7-dihydroxy-
- 4-(chloromethyl)-6,7-dihydroxy-2-benzopyrone
- 4-(Chloromethyl)-6,7-dihydroxy-2H-chromen-2-one
- 4-(chloromethyl)-6,7-dihydroxychromen-2-one
- 4-Chloromethyl-6,7-dihydroxy-chromen-2-one
- 4-(Chloromethyl)-6,7-dihydroxy-2H-1-benzopyran-2-one
- Einecs 285-114-0
- VS-09666
- J-515156
- F3139-2682
- DTXSID00234080
- CS-0220211
- MXYJYDJSJKEKSN-UHFFFAOYSA-N
- BDBM50555079
- EN300-06067
- STK801785
- G22084
- Z56919138
- AKOS000116504
- 85029-91-0
- BBL030189
- SCHEMBL8702627
- CHEMBL4787755
- 4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one
-
- MDL: MFCD03987203
- インチ: 1S/C10H7ClO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4H2
- InChIKey: MXYJYDJSJKEKSN-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC(O)=C(O)C=C2C(CCl)=C1
計算された属性
- せいみつぶんしりょう: 226.0032864g/mol
- どういたいしつりょう: 226.0032864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 66.8Ų
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM286263-1g |
4-(Chloromethyl)-6,7-dihydroxy-2H-chromen-2-one |
85029-91-0 | 97% | 1g |
$*** | 2023-03-30 | |
| Life Chemicals | F3139-2682-1g |
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one |
85029-91-0 | 95%+ | 1g |
$235.0 | 2023-09-06 | |
| Life Chemicals | F3139-2682-2.5g |
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one |
85029-91-0 | 95%+ | 2.5g |
$470.0 | 2023-09-06 | |
| TRC | C650538-50mg |
4-(Chloromethyl)-6,7-dihydroxy-2H-chromen-2-one |
85029-91-0 | 50mg |
$ 50.00 | 2022-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290881-250mg |
4-(Chloromethyl)-6,7-dihydroxy-2H-1-benzopyran-2-one |
85029-91-0 | 97% | 250mg |
¥1336.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290881-100mg |
4-(Chloromethyl)-6,7-dihydroxy-2H-1-benzopyran-2-one |
85029-91-0 | 97% | 100mg |
¥747.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290881-2.5g |
4-(Chloromethyl)-6,7-dihydroxy-2H-1-benzopyran-2-one |
85029-91-0 | 97% | 2.5g |
¥16130 | 2023-02-17 | |
| Enamine | EN300-06067-10.0g |
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one |
85029-91-0 | 95.0% | 10.0g |
$950.0 | 2025-03-21 | |
| Enamine | EN300-06067-10g |
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one |
85029-91-0 | 95% | 10g |
$950.0 | 2023-10-28 | |
| Aaron | AR0051DI-500mg |
2H-1-Benzopyran-2-one,4-(chloromethyl)-6,7-dihydroxy- |
85029-91-0 | 95% | 500mg |
$284.00 | 2023-12-13 |
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one 関連文献
-
A. Bistrovi?,N. Stipani?ev,T. Opa?ak-Bernardi,M. Juki?,S. Martinez,Lj. Glava?-Obrovac,S. Rai?-Mali? New J. Chem. 2017 41 7531
85029-91-0 (4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-one) 関連製品
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬